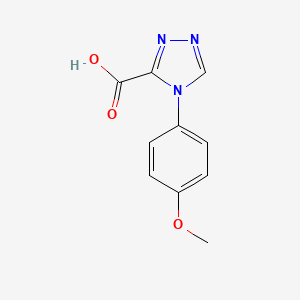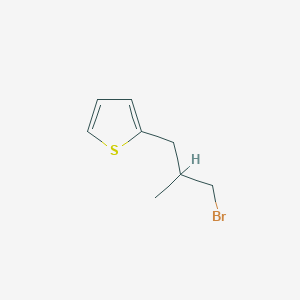
5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that contains both a furan ring and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Furan and Pyridine Rings: The final step involves coupling the furan and pyridine rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which may have different pharmacological properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as increased chemical stability and resistance to degradation.
作用机制
The mechanism of action of 5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The furan and pyridine rings can also participate in various interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
5-(Furan-2-yl)pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)pyridin-2-amine: Lacks the furan ring, leading to different reactivity and applications.
5-(Furan-2-yl)-3-methylpyridin-2-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and stability.
Uniqueness
5-(Furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the furan and pyridine rings, as well as the trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
5-(furan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-6(5-15-9(7)14)8-2-1-3-16-8/h1-5H,(H2,14,15) |
InChI 键 |
CIWKBGHDAWKACB-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C2=CC(=C(N=C2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)
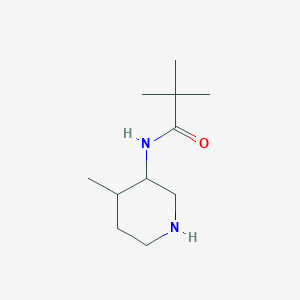

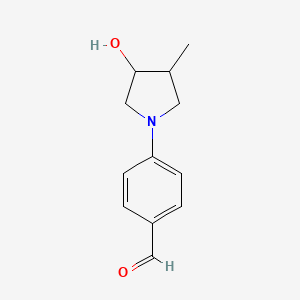


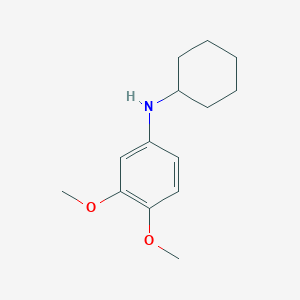

![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)

